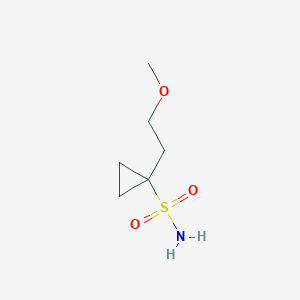

1-(2-Methoxyethyl)cyclopropane-1-sulfonamide

Description

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

1-(2-methoxyethyl)cyclopropane-1-sulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-10-5-4-6(2-3-6)11(7,8)9/h2-5H2,1H3,(H2,7,8,9) |

InChI Key |

TXVBSFFTWFMHDO-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(CC1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Conversion of Sulfonyl Chloride to N-tert-Butyl-(3-chloro)propyl Sulfonamide

- The starting material, 3-chloropropane sulfonyl chloride, is reacted with tert-butyl amine in toluene solvent.

- The reaction is typically conducted at low temperatures (around 0°C to 5°C) to control reactivity and minimize side reactions.

- Triethyl amine may be used as a base to scavenge hydrochloric acid formed during the reaction.

- The product is the N-tert-butyl-(3-chloro)propyl sulfonamide intermediate.

Cyclopropanation by Ring Closing with n-Butyl Lithium

- The intermediate N-tert-butyl-(3-chloro)propyl sulfonamide is treated with n-butyl lithium (BuLi) at low temperatures (−30°C to −25°C).

- This step induces intramolecular ring closure to form the cyclopropane sulfonic acid tert-butylamide.

- The reaction mixture is then warmed to 0°C and quenched with water.

- Organic and aqueous layers are separated, and the organic layer is washed and concentrated.

Cleavage of tert-Butyl Protecting Group to Yield Cyclopropyl Sulfonamide

- The tert-butyl group is cleaved using formic acid or a mixture of formic acid and water.

- The reaction temperature is maintained between 60°C and 100°C, preferably 70°C to 90°C.

- A steady stream of nitrogen is bubbled through the reaction mixture to ensure complete conversion.

- After cleavage, residual formic acid is removed by co-evaporation with toluene.

- The crude product is crystallized from a toluene and ethanol mixture, with a toluene to ethanol ratio greater than 3:1 preferred.

- This step yields cyclopropyl sulfonamide with high purity (≥99% by gas chromatography) and an overall yield of approximately 70-75%.

While the general cyclopropyl sulfonamide synthesis is well documented, the 1-(2-methoxyethyl) substituent requires the introduction of the 2-methoxyethyl group, which can be incorporated either:

- By starting with a 2-methoxyethyl-substituted sulfonyl chloride, or

- By alkylation of the cyclopropyl sulfonamide with 2-methoxyethyl halides under suitable conditions.

The literature does not provide explicit step-by-step details for this exact substituent, but the methodology follows the general principles of sulfonamide synthesis with modifications for the 2-methoxyethyl group introduction.

Reaction Conditions and Purification Summary Table

| Step | Reaction | Reagents & Conditions | Temperature | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1 | Sulfonyl chloride to N-tert-butyl sulfonamide | 3-chloropropane sulfonyl chloride, tert-butyl amine, toluene, triethyl amine | 0–5°C | High yield (not specified) | Control pH and temperature |

| 2 | Ring closure to cyclopropane sulfonic acid tert-butylamide | n-Butyl lithium (15% in hexane), THF solvent | −30°C to 0°C | High yield | Quench with water, separate layers |

| 3 | Deprotection to cyclopropyl sulfonamide | Formic acid or aqueous formic acid | 70–90°C | 70–75%, purity ≥99% | Nitrogen bubbling, co-evaporation with toluene, crystallization with toluene/ethanol |

Additional Synthetic Approaches and Innovations

- Recent advances include photocatalytic methods to generate sulfinamide derivatives from carboxylic acids using acridine photocatalysts and visible light, which can be adapted for sulfonamide synthesis but require further optimization for cyclopropane sulfonamides.

- Novel sulfinylamine reagents such as tert-butyl sulfinylamine have been used for direct synthesis of primary sulfonamides from organometallic reagents, offering alternative routes with potentially milder conditions and good yields (up to 80%).

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1-(2-Methoxyethyl)cyclopropane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Cyclopropane-Sulfonamide Derivatives and Substituent Features

- Methoxyethyl vs. Trifluoromethyl : The methoxyethyl group enhances solubility compared to the lipophilic trifluoromethyl group, making 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide more suitable for aqueous formulations. However, the CF₃ group in 1-(Trifluoromethyl) derivatives may improve metabolic stability by resisting oxidative degradation .

- Dihydroxypropyl (Refametinib) : The dihydroxypropyl substituent in refametinib facilitates target binding via hydrogen bonding, a feature absent in the methoxyethyl variant. This structural difference underpins refametinib’s use as a MEK inhibitor in oncology .

Physicochemical Properties

- Solubility : The methoxyethyl group imparts higher water solubility compared to alkyl-substituted analogs like 1-(2-Methylpropyl)cyclopropane-1-sulfonamide, which exhibits increased logP values due to hydrophobic interactions .

- Thermal Stability : Cyclopropane rings generally confer thermal stability, but electron-donating groups (e.g., methoxyethyl) may reduce ring strain compared to electron-withdrawing substituents (e.g., CF₃) .

Biological Activity

1-(2-Methoxyethyl)cyclopropane-1-sulfonamide is a sulfonamide compound characterized by a unique molecular structure that includes a cyclopropane ring and a methoxyethyl group. This configuration allows for distinct interactions within biological systems, making it a subject of interest in medicinal chemistry. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₇H₁₅NO₂S

- Molecular Weight : 175.27 g/mol

- Functional Groups : Sulfonamide (SO₂NH), methoxyethyl group (–OCH₂CH₂–O–), and cyclopropane ring.

The rigidity of the cyclopropane ring contributes to its biological activity by potentially enhancing binding affinity to specific biological targets.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties, primarily acting as competitive inhibitors of the enzyme dihydropteroate synthetase, which plays a crucial role in bacterial folic acid synthesis. The presence of the sulfonamide group is essential for this activity. Research indicates that 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide may exhibit enhanced selectivity or potency against certain bacterial strains due to its structural modifications compared to traditional sulfonamides.

Table 1: Comparison of Antimicrobial Activity

| Compound | Target Enzyme | Activity (IC50) |

|---|---|---|

| 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide | Dihydropteroate synthetase | TBD |

| Sulfanilamide | Dihydropteroate synthetase | 10 µM |

| Trimethoprim | Dihydrofolate reductase | 5 µM |

Note: TBD = To Be Determined based on further studies.

The mechanism of action for 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide involves competitive inhibition of key enzymes in bacterial metabolism. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), which is vital for folate synthesis in bacteria. By inhibiting the enzyme's active site, this compound disrupts bacterial growth and replication.

Case Studies

Several studies have explored the biological activity of sulfonamides similar to 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide:

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of various sulfonamides against multi-drug resistant strains. The results indicated that structurally modified sulfonamides exhibited improved potency against resistant strains compared to traditional formulations . -

In Vivo Studies :

In vivo studies assessed the pharmacokinetics and biodistribution of sulfonamide derivatives in animal models. These studies highlighted the importance of structural modifications in enhancing bioavailability and therapeutic efficacy .

Potential Therapeutic Applications

Given its unique structure and biological activity, 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide has potential applications in:

- Antibacterial Therapy : Targeting resistant bacterial infections.

- Anti-inflammatory Agents : Investigating its role in modulating inflammatory pathways.

- Drug Development : As a lead compound for synthesizing novel therapeutics with enhanced efficacy.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Use anhydrous conditions to prevent hydrolysis of the sulfonamide group.

How does the cyclopropane ring influence the compound’s stability and reactivity in pharmacological studies?

Advanced Research Focus

The cyclopropane ring introduces steric strain, enhancing electrophilic reactivity at the sulfonamide sulfur. This strain:

- Increases Metabolic Stability : Reduces susceptibility to cytochrome P450 oxidation compared to linear analogs, as observed in refametinib (a related MEK inhibitor with a cyclopropane-sulfonamide core) .

- Affects Conformational Flexibility : Restricts rotation around the C-S bond, favoring binding to rigid enzyme active sites (e.g., kinases) .

Methodological Insight : - Use X-ray crystallography or DFT calculations to map strain-induced electronic effects .

- Compare half-lives in hepatic microsome assays between cyclopropane and non-cyclopropane analogs .

What analytical techniques are critical for characterizing 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide?

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ and fragmentation patterns to verify the methoxyethyl group .

- IR Spectroscopy : Sulfonamide S=O stretches (1320–1160 cm⁻¹) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies often arise from:

- Solubility Variability : The methoxyethyl group improves aqueous solubility, but aggregation in PBS (pH 7.4) may lead to false negatives. Use DLS to assess nanoparticle formation .

- Off-Target Effects : Screen against related enzymes (e.g., MEK isoforms) using competitive binding assays with ATP analogs .

Case Study : Refametinib’s IC₅₀ varies 10-fold across cell lines due to differential expression of metabolic enzymes; include knockdown models (e.g., CYP3A4 siRNA) to clarify .

What in vivo models are suitable for evaluating the pharmacokinetics of 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide?

Q. Advanced Research Focus

- Rodent Models :

- Pharmacokinetic Parameters : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS. Expect oral bioavailability <30% due to first-pass metabolism .

- Tissue Distribution : Use radiolabeled analogs (¹⁴C) to track accumulation in target organs (e.g., liver, kidneys) .

- Disease Models :

How can the structure-activity relationship (SAR) be systematically explored for this compound?

Q. Advanced Research Focus

- Variations in Substituents :

- High-Throughput Screening :

Table 1: Physicochemical Properties of 1-(2-Methoxyethyl)cyclopropane-1-sulfonamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.